molecular formula C18H20N6O3S2 B2926515 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide CAS No. 887347-59-3

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2926515
CAS No.: 887347-59-3
M. Wt: 432.52
InChI Key: NIPXTTDVIXSSFN-UHFFFAOYSA-N
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Description

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide is a useful research compound. Its molecular formula is C18H20N6O3S2 and its molecular weight is 432.52. The purity is usually 95%.
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Scientific Research Applications

Biochemical Applications

  • Drug Metabolism and Biocatalysis : A study demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, which are related to 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide. This approach supports the structural characterization of metabolites, which is crucial for understanding drug metabolism and designing more effective therapeutic agents (Zmijewski et al., 2006).

Chemical Synthesis and Characterization

  • Synthesis of Novel Compounds : Research on the synthesis of sulfonylureas and sulfonylcarbamates has led to the discovery of new non-tetrazole angiotensin II receptor antagonists. These findings are part of the broader exploration into the therapeutic potentials of compounds related to this compound, highlighting their significance in medicinal chemistry (Deprez et al., 1995).

Antimicrobial and Antitumor Activities

  • Antimicrobial and Antitumor Potentials : Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies contribute to the understanding of the multifaceted biological activities of sulfonamide derivatives, including those structurally related to this compound (Küçükgüzel et al., 2013).

Pharmaceutical Development

  • Farnesyltransferase Inhibitors : Research into farnesyltransferase inhibitors led to the discovery of compounds with potent preclinical antitumor activity. Such studies are crucial for developing new cancer therapies, with some derivatives showing structural similarities to this compound. This highlights the compound's relevance in the synthesis of potential therapeutic agents (Hunt et al., 2000).

Properties

IUPAC Name

2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2/c1-3-13-4-8-15(9-5-13)24-18(21-22-23-24)28-12(2)17(25)20-14-6-10-16(11-7-14)29(19,26)27/h4-12H,3H2,1-2H3,(H,20,25)(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPXTTDVIXSSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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